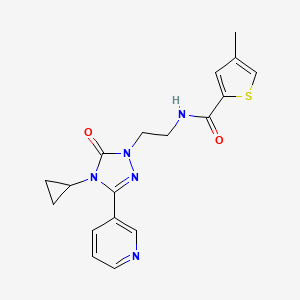

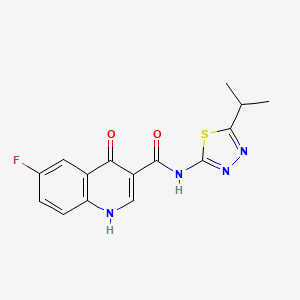

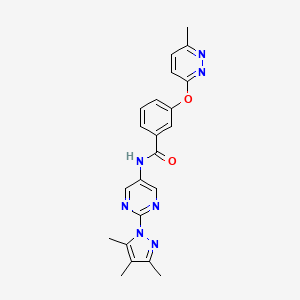

3-(N-(3-(3-clorofenil)-3-hidroxipropil)sulfamoil)tiofeno-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Semiconductores orgánicos

Los derivados del tiofeno son fundamentales en el desarrollo de semiconductores orgánicos. Estos compuestos son integrales para el avance de la electrónica, particularmente en la creación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) . El compuesto específico en cuestión podría usarse potencialmente para mejorar la eficiencia y estabilidad de estos dispositivos.

Inhibición de la corrosión

En la química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión . Se utilizan para proteger los metales de la corrosión en ambientes hostiles, lo cual es crucial para extender la vida útil de las estructuras y componentes metálicos.

Propiedades farmacológicas

El 3-(N-(3-(3-clorofenil)-3-hidroxipropil)sulfamoil)tiofeno-2-carboxilato de metilo exhibe una gama de propiedades farmacológicas. Tiene aplicaciones potenciales como agente anticancerígeno, antiinflamatorio, antimicrobiano, antihipertensivo y antiateroesclerótico . Esto lo convierte en un compuesto valioso para el desarrollo de fármacos y tratamientos terapéuticos.

Ciencia de los materiales

Los derivados de este compuesto se utilizan en la ciencia de los materiales, particularmente en la fabricación de diodos emisores de luz . Sus propiedades únicas pueden contribuir al desarrollo de LED más eficientes y duraderos.

Química medicinal

En la química medicinal, los derivados del tiofeno se utilizan para crear bibliotecas de compuestos para el descubrimiento de fármacos. Se sabe que poseen propiedades antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas y antioxidantes, entre otras . Este compuesto podría usarse para sintetizar nuevos fármacos con estos efectos terapéuticos.

Inhibición de quinasas

Se ha informado que los derivados del tiofeno actúan como inhibidores de quinasas . Las quinasas son enzimas que juegan un papel importante en la regulación de las funciones celulares. Inhibir quinasas específicas puede ser una estrategia para tratar enfermedades como el cáncer, lo que convierte a este compuesto en un candidato para el desarrollo de nuevos fármacos contra el cáncer.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiophene derivatives have been reported to affect a variety of biochemical pathways .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .

Propiedades

IUPAC Name |

methyl 3-[[3-(3-chlorophenyl)-3-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO5S2/c1-22-15(19)14-13(6-8-23-14)24(20,21)17-7-5-12(18)10-3-2-4-11(16)9-10/h2-4,6,8-9,12,17-18H,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEXHKUSIKIPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2570358.png)

![2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)